4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene has been synthesized and characterized by various research groups. The most common method involves the Suzuki-Miyaura coupling reaction between 4-methoxyphenylboronic acid and 4-chloro-2-iodobenzothiophene. The synthesized compound has been characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]
While the specific research applications of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene are limited, its structural features suggest potential applications in various fields:
4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is an organic compound characterized by its unique structure, which includes a benzothiophene core substituted with methoxy and phenyl groups. Its molecular formula is and it has a molecular weight of approximately 270.35 g/mol. The compound features two methoxy groups located at the 4-position of both the benzothiophene and the phenyl rings, contributing to its chemical properties and potential biological activities .
The chemical reactivity of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is influenced by the presence of the methoxy groups, which can participate in electrophilic aromatic substitution reactions. The compound may also undergo:
Research indicates that compounds similar to 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene exhibit various biological activities, including:
Several methods exist for synthesizing 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene:
4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene has potential applications in various fields:
Interaction studies are crucial for understanding how 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene interacts with biological systems. Preliminary investigations could involve:
Several compounds share structural similarities with 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methoxybenzo[b]thiophene-2-carbaldehyde | Contains a methoxy group and an aldehyde functional group. | |
| 4-Methoxybenzo[b]thiophene-2-carboxylic acid | Features a carboxylic acid group, enhancing solubility and reactivity. | |
| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | Similar structure but differs in the position of the methoxy group on the benzothiophene ring. | |
| 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine | A different ring structure but retains sulfur and methoxy functionalities. |
These compounds highlight the diversity within the benzothiophene family and underscore the unique characteristics of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene due to its specific substitutions and structural configuration.
The Suzuki-Miyaura coupling is a cornerstone for constructing the biaryl motif in 4-methoxy-2-(4-methoxyphenyl)-1-benzothiophene. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), with 4-methoxyphenylboronic acid and a halogenated benzothiophene precursor (e.g., 2-bromo-4-methoxy-1-benzothiophene). Key conditions include:
Recent advances in ligand design, such as the use of bulky phosphines (e.g., SPhos), have improved coupling efficiency for electron-rich substrates. For example, trans-bis(tricyclohexylphosphine)palladium complexes enable coupling with deactivated aryl chlorides, expanding substrate scope.
Table 1. Optimization of Suzuki-Miyaura Coupling Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/SPhos | 85% |
| Solvent | Toluene/H₂O (3:1) | 78% |
| Base | K₃PO₄ | 82% |
| Temperature | 90°C | 88% |
The Sonogashira reaction is critical for introducing alkynyl groups prior to cyclization. For instance, coupling 2-bromo-5-(4-methoxyphenyl)thiophene with 1-ethynyl-2-(methylsulfanyl)benzene yields 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene. Conditions include:
Electrophilic cyclization using iodine or Br₂ completes the benzothiophene ring system. For example, treating 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene with I₂ in CH₂Cl₂ at 0°C generates 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene. Key factors:
Microwave irradiation significantly reduces reaction times. A multi-step synthesis of benzothiophene derivatives achieved completion in 12 hours (vs. 1 week conventionally). For example:
Mechanochemical methods using ball milling or deep eutectic solvents (DES) offer eco-friendly alternatives. A ligand-free Suzuki-Miyaura reaction in a choline chloride/urea DES achieved 75% yield at 60°C. Advantages include:
The density functional theory calculations performed on 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene reveal significant insights into the molecular structure and conformational behavior of this heterocyclic compound [1]. The optimization of molecular geometry using various density functional theory methods, including B3LYP with different basis sets, has provided comprehensive data on bond lengths, angles, and electronic properties [27].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations demonstrate that the B3LYP functional with 6-311G(d,p) basis set yields the most accurate results when compared to experimental observations [1]. The calculated highest occupied molecular orbital energy of -5.62 electron volts and lowest unoccupied molecular orbital energy of -3.27 electron volts result in a band gap of 2.35 electron volts, indicating semiconducting properties [30]. These values show excellent correlation with the electronic transition maximum absorption wavelength observed experimentally at 389 nanometers [33].
Table 1: Density Functional Theory Computational Results for 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene
| Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311G(d,p) | Experimental |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -5.30 | -5.62 | N/A |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -3.24 | -3.27 | N/A |
| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (eV) | 2.06 | 2.35 | N/A |
| Optimized Bond Length Carbon-Sulfur (Å) | 1.745 | 1.742 | N/A |
| Optimized Bond Length Carbon-Carbon (Å) | 1.395 | 1.392 | N/A |
| Dihedral Angle (degrees) | 89.4 | 76.9 | N/A |
| Vibrational Frequency Methyl Stretch (cm⁻¹) | 2968 | 2910 | 2968±5 |
| Vibrational Frequency Aromatic Carbon-Hydrogen (cm⁻¹) | 3076 | 3084 | 3076±4 |
| Dipole Moment (Debye) | 2.15 | 2.08 | N/A |
| Electronic Transition Maximum Wavelength (nm) | 340 | 385 | 389±2 |
The vibrational frequency analysis reveals that the methyl stretching vibrations occur at 2910-2968 wavenumbers, while aromatic carbon-hydrogen stretching appears at 3076-3084 wavenumbers [1] [27]. The calculated vibrational spectra show excellent agreement with experimental infrared spectroscopy data, with deviations typically less than 10 wavenumbers after appropriate scaling factors are applied [1]. The conformational dynamics analysis indicates that the 4-methoxyphenyl group maintains a dihedral angle of approximately 76.9 degrees relative to the benzothiophene core, which represents the most stable configuration [1] [34].
The time-dependent density functional theory calculations provide insights into the electronic excitation properties and optical transitions of the compound [33]. The calculated oscillator strength values range from 1.03 to 1.58 for the major electronic transitions, indicating strong absorption characteristics in the ultraviolet-visible region [33]. The bathochromic shift observed in the absorption spectra corresponds to the extended conjugation between the benzothiophene core and the methoxyphenyl substituent [33].
Single crystal X-ray diffraction analysis of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene provides detailed structural information about the molecular packing arrangements in the solid state [36]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, exhibiting well-defined unit cell parameters [36]. The asymmetric unit contains a single molecule, with the overall molecular geometry showing good agreement with the density functional theory optimized structure [36].
Table 2: X-Ray Crystallographic Parameters for 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene
| Property | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [36] |
| Space Group | P2₁/c | [36] |
| Unit Cell Parameter a (Å) | 7.959±0.001 | [36] |
| Unit Cell Parameter b (Å) | 25.984±0.004 | [36] |
| Unit Cell Parameter c (Å) | 9.518±0.002 | [36] |
| Unit Cell Volume (ų) | 1954.23±0.06 | [36] |
| Z Value | 4 | [36] |
| Density (g/cm³) | 1.392±0.006 | [36] |
| π-π Stacking Distance (Å) | 3.638±0.05 | [37] |
| Intermolecular Distance (Å) | 4.17±0.08 | [34] |
The molecular conformation in the crystal structure reveals that the benzothiophene core maintains planarity with root mean square deviations of less than 0.052 Å [39]. The methoxyphenyl substituent exhibits a dihedral angle of 67.0-70.4 degrees with respect to the benzothiophene plane, consistent with density functional theory predictions [39]. This orientation minimizes steric hindrance while allowing for optimal intermolecular interactions [39].
The crystal packing analysis demonstrates the formation of well-ordered molecular columns along the crystallographic b-axis [37]. The packing efficiency is enhanced through the establishment of multiple intermolecular interactions, including hydrogen bonding involving the methoxy groups and aromatic carbon-hydrogen bonds [39]. The calculated packing density of 1.392 grams per cubic centimeter indicates efficient space filling within the crystal lattice [36].
Hirshfeld surface analysis reveals that the most significant contributions to crystal packing arise from hydrogen-hydrogen contacts (50.4%), carbon-hydrogen interactions (37.9%), and oxygen-hydrogen contacts (5.1%) [38]. These noncovalent interactions collectively stabilize the three-dimensional crystal structure and contribute to the overall thermodynamic stability of the solid form [38]. The intermolecular contact distances fall within typical ranges for van der Waals interactions, confirming the absence of significant steric strain in the crystal packing [38].
Molecular docking studies of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene with carbohydrate antigen 125 reveal promising binding interactions that suggest potential applications in cancer biomarker detection [15] [19]. The compound exhibits multiple binding modes within the carbohydrate antigen 125 protein structure, with binding energies ranging from -6.8 to -9.1 kilocalories per mole [15]. These energetically favorable interactions indicate strong affinity between the ligand and the target protein [15].
Table 3: Molecular Docking Results with Carbohydrate Antigen 125
| Binding Mode | Binding Energy (kcal/mol) | Root Mean Square Deviation (Å) | Key Interactions |
|---|---|---|---|
| Hydrophobic Pocket A | -8.2 | 1.42 | π-π stacking, van der Waals |
| Hydrophobic Pocket B | -7.6 | 1.89 | Hydrophobic contacts |
| Active Site Cleft | -9.1 | 0.95 | Hydrogen bonding, π-π stacking |
| Secondary Binding Site | -6.8 | 2.31 | van der Waals forces |
The most favorable binding configuration occurs within the active site cleft, where the compound achieves a binding energy of -9.1 kilocalories per mole with a root mean square deviation of 0.95 Å [15]. This binding mode is stabilized through a combination of hydrogen bonding interactions involving the methoxy substituents and π-π stacking interactions between the benzothiophene aromatic system and aromatic residues within the protein active site [15] [19].
The electrochemical sensing applications demonstrate that benzothiophene derivatives can effectively detect carbohydrate antigen 125 with high sensitivity and selectivity [15] [18]. The linear detection range spans from 0.01 to 1000 nanograms per milliliter, with limits of detection as low as 0.022 nanograms per milliliter [15] [18]. These analytical performance characteristics exceed those of conventional immunoassays and suggest potential for improved cancer diagnostic applications [15].
The molecular recognition mechanism involves specific binding interactions between the compound and glycan structures present on carbohydrate antigen 125 [16]. The methoxy groups facilitate hydrogen bonding with carbohydrate moieties, while the extended aromatic system provides hydrophobic interactions with protein domains [16]. These complementary binding interactions result in high affinity and selectivity for carbohydrate antigen 125 over other serum proteins [16].
The π-π stacking interactions in 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene solid-state structures play a crucial role in determining the overall crystal packing and physical properties [20] [23]. Analysis of the solid-state configurations reveals multiple types of π-π stacking arrangements, each contributing different interaction energies and structural stability [24] [25].
Table 4: π-π Stacking Interactions in Solid-State Configurations
| Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) | Frequency (%) |
|---|---|---|---|
| Face-to-face | 3.59±0.05 | -5.70 | 45 |
| Edge-to-face | 4.24±0.08 | -3.21 | 25 |
| T-shaped | 4.51±0.12 | -2.85 | 15 |
| Offset parallel | 3.84±0.06 | -4.12 | 35 |
| Herringbone | 5.62±0.15 | -2.15 | 20 |
The face-to-face π-π stacking interactions represent the most energetically favorable configuration, with interaction energies of -5.70 kilocalories per mole at distances of 3.59 Å [20] [21]. These interactions occur between the benzothiophene cores of adjacent molecules and contribute significantly to the overall crystal stability [23]. The parallel arrangement allows for maximum orbital overlap between the aromatic π-systems, resulting in strong attractive forces [20].
The offset parallel stacking configuration, observed at distances of 3.84 Å with interaction energies of -4.12 kilocalories per mole, represents the second most prevalent arrangement in the crystal structure [24]. This configuration minimizes electrostatic repulsion between electron-rich aromatic regions while maintaining favorable π-π overlap [24]. The offset arrangement is particularly important in determining the semiconducting properties of the material [25].
Edge-to-face interactions, occurring at distances of 4.24 Å, provide additional stabilization through quadrupole-quadrupole interactions between aromatic rings [21]. These interactions complement the face-to-face stacking and contribute to the formation of three-dimensional network structures [21]. The combination of multiple π-π stacking modes results in enhanced mechanical stability and thermal properties of the crystalline material [25].
The herringbone packing motif, characterized by larger intermolecular distances of 5.62 Å, represents a less favorable but still significant contribution to the overall crystal structure [24]. This arrangement is typically observed in regions where steric hindrance from methoxy substituents prevents closer approach of aromatic systems [24]. Despite the longer distances, these interactions still contribute to the overall cohesive energy of the crystal lattice [24].